Oleyl chloride
Overview
Description
It is a colorless to pale yellow liquid primarily used in organic synthesis and material science . This compound is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Scientific Research Applications
Oleyl chloride has diverse applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, emulsifiers, and lubricants.
Material Science: This compound is employed in the modification of materials to confer hydrophobic properties and resistance to biodegradation.
Biological Research: It is used in the synthesis of bioactive molecules and drug delivery systems.
Industrial Applications: This compound is used in the production of cosmetics, pharmaceuticals, and agrochemicals.
Safety and Hazards
Oleyl Chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, immediate medical attention is required .
Future Directions
The global Oleoyl Chloride market is expected to witness robust expansion by 2024 . The market is segmented by purity, application, and distribution channel . The market growth is driven by its use in various industries such as the synthetic fiber industry, printing and dyeing industry, machinery industry, pharmaceuticals, and agrochemicals .
Relevant Papers
One relevant paper discusses the highly efficient synthesis of Chlorogenic Acid Oleyl Alcohol Ester under non-catalytic and solvent-free conditions . This study provides a simple and efficient strategy for the preparation of Chlorogenic Acid Oleyl Alcohol Ester with the avoidance of catalysts and solvents .
Mechanism of Action
Target of Action
Oleyl chloride, also known as (Z)-1-chlorooctadec-9-ene, is a fatty acid derivative . It is known to react with various organic compounds, including alcohols, mercaptans, and amines .
Mode of Action
This compound reacts with these compounds to form esters, thioesters, and amides . For instance, it can react with an alcohol to form an ester, a reaction that is commonly used in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes and the compounds it interacts with. For instance, in the synthesis of esters, this compound can contribute to the formation of lipophilic compounds, which can affect cell membrane properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH can influence the rate and direction of the reactions it participates in .
Preparation Methods
Oleyl chloride can be synthesized through several methods, primarily involving the reaction of oleic acid with chlorinating agents. The most common synthetic routes include:
Thionyl Chloride Method: Oleic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions.
Phosphorus Trichloride or Pentachloride Method: Oleic acid is treated with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅).
Oxalyl Chloride Method: Oleic acid is reacted with oxalyl chloride (COCl)₂ in the presence of a solvent like carbon tetrachloride.
Industrial production of this compound often involves large-scale reactions using these methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oleyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. For example, the reaction with ethanol produces oleyl ethanoate.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oleic acid and hydrochloric acid.
Reduction: this compound can be reduced to oleyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed are esters, amides, oleic acid, and oleyl alcohol.
Comparison with Similar Compounds
Oleyl chloride is similar to other fatty acid chlorides, such as:
Lauroyl Chloride (CH₃(CH₂)₁₀COCl): Derived from lauric acid, used in the synthesis of detergents and surfactants.
Palmitoyl Chloride (CH₃(CH₂)₁₄COCl): Derived from palmitic acid, used in the production of cosmetics and pharmaceuticals.
Stearoyl Chloride (CH₃(CH₂)₁₆COCl): Derived from stearic acid, used in the manufacture of lubricants and plasticizers.
Compared to these compounds, this compound is unique due to its unsaturated carbon-carbon double bond, which imparts different chemical reactivity and physical properties. This unsaturation allows for additional functionalization and modification, making this compound a versatile compound in various applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Oleyl chloride can be achieved through the reaction of oleic acid with thionyl chloride.", "Starting Materials": [ "Oleic acid", "Thionyl chloride" ], "Reaction": [ "Add oleic acid to a round-bottom flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off any solids", "Wash the resulting solution with water and dry with anhydrous sodium sulfate", "Distill the solution to obtain Oleyl chloride" ] } | |
CAS No. |
16507-61-2 |
Molecular Formula |
C18H35Cl |
Molecular Weight |
286.9 g/mol |
IUPAC Name |
1-chlorooctadec-9-ene |
InChI |
InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI Key |
IFABLCIRROMTAN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCl |
SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of oleyl chloride in chemical synthesis?
A1: this compound serves as a versatile building block in synthesizing various compounds. For instance, it's used to modify other molecules by attaching its long hydrophobic chain. Some notable applications include:
- Surfactant Production: this compound reacts with various molecules to create surfactants. For example, reacting it with hydrolysates of chromed waste creates surface-active substances [], while reacting it with cellulose or lignin forms hydrophobic coatings [].
- Biofoam Development: this compound reacts with tannin, a natural polyphenol, to create water-repellent, flexible biofoams []. These foams demonstrate improved water resistance and interesting mechanical properties.
- Drug Delivery Enhancement: Conjugating this compound to polyethylene glycol-block-poly(ɛ-caprolactone) copolymers creates nanocarriers with improved curcumin encapsulation, enhancing its bioavailability for potential anticancer applications [].
- Synthesis of Bioactive Compounds: this compound plays a crucial role in synthesizing insect pheromones like Muscalure (cis-9-tricosene), a sex attractant for houseflies []. This application highlights its utility in producing complex molecules with biological activity.
Q2: Can this compound participate in metathesis reactions?
A: Yes, this compound is a suitable substrate for olefin metathesis reactions. Research shows that modified or unmodified Re2O7–Al2O3 catalysts effectively catalyze the metathesis of this compound with alkenes like 1-hexene and 2-butene []. This reaction pathway holds potential for synthesizing telechelic compounds and other bioactive substances.
Q3: How does the structure of this compound influence its applications?
A3: this compound's structure directly impacts its applications.
Q4: What are the environmental considerations associated with this compound?
A4: While this compound offers various applications, it's crucial to consider its environmental impact.
Q5: What analytical techniques are employed to characterize this compound and its derivatives?
A5: Various analytical techniques are essential for characterizing this compound and the compounds synthesized using it. Some of the commonly used methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of this compound derivatives and provides information about the arrangement of atoms within the molecule [, ].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying and quantifying this compound and its derivatives in complex mixtures, as demonstrated in the analysis of insect pheromone extracts [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in this compound-derived compounds, confirming successful chemical modifications like esterification [].
- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is useful for analyzing high-molecular-weight compounds like the tannin-oleyl chloride derivatives used in biofoam production [].
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